5-((2,4-Dimethoxyphenyl)methylene)selenazolidine-2,4-dione
Description
5-((2,4-Dimethoxyphenyl)methylene)selenazolidine-2,4-dione (CAS 82085-47-0) is a selenazolidine-2,4-dione derivative characterized by a selenium-containing heterocyclic core and a 2,4-dimethoxyphenyl substituent at the 5-position . Selenium, being more polarizable and redox-active than sulfur or oxygen, may enhance the compound’s antioxidant or enzyme-modulating capabilities. While its pharmacological profile remains understudied, structural analogs such as thiazolidine-2,4-diones (sulfur analogs) are well-documented for antidiabetic, anticancer, and anti-inflammatory activities . The 2,4-dimethoxy substitution on the aryl ring could optimize steric and electronic interactions with biological targets, as seen in related compounds .
Properties
CAS No. |
82085-47-0 |
|---|---|
Molecular Formula |
C12H11NO4Se |
Molecular Weight |
312.19 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C12H11NO4Se/c1-16-8-4-3-7(9(6-8)17-2)5-10-11(14)13-12(15)18-10/h3-6H,1-2H3,(H,13,14,15)/b10-5- |
InChI Key |
IEUQRNOWYVJLPR-YHYXMXQVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=O)[Se]2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)[Se]2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,4-Dimethoxyphenyl)methylene)selenazolidine-2,4-dione typically involves the reaction of selenazolidine-2,4-dione with 2,4-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-((2,4-Dimethoxyphenyl)methylene)selenazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or other higher oxidation state species.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The methylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction can produce selenol compounds.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 5-((2,4-Dimethoxyphenyl)methylene)selenazolidine-2,4-dione typically involves the condensation of selenocyanates with appropriate aldehydes or ketones. The resulting compound features a selenazolidine core, which is characterized by its unique selenium-containing heterocycle. The presence of the dimethoxyphenyl group enhances its solubility and biological activity.
Antioxidant Activity
One of the primary applications of this compound lies in its antioxidant properties . Research has indicated that compounds containing selenium can exhibit significant antioxidant effects, which are beneficial in mitigating oxidative stress-related diseases. Studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.
Anticancer Potential
Recent investigations have highlighted the anticancer potential of selenium-containing compounds. The selenazolidine derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of redox signaling pathways. For instance, studies suggest that this compound may inhibit tumor growth by promoting oxidative stress selectively in cancer cells while sparing normal cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Preliminary studies indicate that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Material Science Applications
In addition to biological applications, this compound has potential uses in material science . The unique electronic properties of selenium compounds can be harnessed in the development of new materials for electronics or photonics. Research into its incorporation into polymer matrices has shown promise for creating materials with enhanced conductivity and stability.
Case Studies and Research Findings
- Antioxidant Study : A study demonstrated that the compound exhibited a dose-dependent increase in antioxidant activity when tested against DPPH radicals. The IC50 value indicated a strong potential for use in formulations aimed at reducing oxidative stress .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies suggested that this effect was mediated through the activation of caspase pathways .
- Antimicrobial Testing : In a comparative study against standard antibiotics, this compound showed comparable efficacy against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Mechanism of Action
The mechanism of action of 5-((2,4-Dimethoxyphenyl)methylene)selenazolidine-2,4-dione involves its interaction with molecular targets through its selenium atom. Selenium can participate in redox reactions, influencing various biological pathways. The compound may exert its effects by modulating oxidative stress, interacting with enzymes, or affecting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 5-arylidene-2,4-dione heterocycles. Key structural analogs include:
Physicochemical and Pharmacokinetic Properties
- Blood-Brain Barrier (BBB) Penetration : Thiazolidine-2,4-diones with hydrophobic substituents (e.g., indole derivatives) show improved BBB permeability . The selenazolidine analog’s 2,4-dimethoxy group may further enhance CNS targeting.
- Toxicity : Selenium compounds require careful dosing due to narrow therapeutic windows, though derivatives like selenazolidine-2,4-diones may mitigate toxicity through stabilized conjugation .
Biological Activity
5-((2,4-Dimethoxyphenyl)methylene)selenazolidine-2,4-dione is a selenium-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Synthesis of this compound
The compound is synthesized through a condensation reaction involving 2,4-dimethoxybenzaldehyde and selenazolidine-2,4-dione. The reaction typically proceeds under reflux conditions with appropriate solvents and catalysts to facilitate the formation of the imine bond.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of selenium-containing heterocycles exhibit significant antimicrobial properties. For example, compounds structurally similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 2 to 16 µg/mL .
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Other derivatives | E. coli | 10 |
| Other derivatives | Bacillus subtilis | 8 |
2. Antioxidant Activity
Selenium compounds are well-known for their antioxidant properties. The presence of selenium in the structure enhances the ability to scavenge free radicals and reduce oxidative stress in biological systems. Studies have demonstrated that related thiazolidine derivatives exhibit antioxidant activity comparable to standard antioxidants like ascorbic acid .
3. Anticancer Activity
This compound has been evaluated for its potential as an anticancer agent. Research indicates that selenium-containing compounds can inhibit tumor growth by targeting specific pathways such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is critical in angiogenesis and cancer progression .
In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as HT-29 and A-549. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study assessing the antimicrobial efficacy of various selenium-containing compounds found that those with a similar structure to this compound exhibited significant inhibition against Staphylococcus aureus and other pathogens. The results highlighted the potential application of these compounds in developing new antimicrobial agents .
Case Study 2: Anticancer Properties
In another investigation focusing on anticancer properties, researchers synthesized several derivatives of selenium-containing thiazolidines. These derivatives were tested against various cancer cell lines, revealing that some exhibited potent inhibitory effects on cell viability and induced apoptosis through mitochondrial pathways .
Q & A
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | ~371.08 g/mol (analogous) | |
| Hydrogen Bond Acceptors | 6 | |
| Topological Polar Surface Area | ~107 Ų | |
| Solubility | Likely polar aprotic solvents (DMF, DMSO) |
Basic: How should researchers safely handle this compound, given its structural similarity to reactive thiazolidine derivatives?
Methodological Answer:
Refer to safety protocols for structurally related compounds (e.g., thiazolidine-2,4-diones):
- Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure .
- Work in a fume hood to prevent inhalation of vapors during synthesis.
- Store in airtight containers away from light and moisture to prevent degradation .
- Follow GBZ 2.1-2007 and OECD guidelines for workplace exposure limits .
Basic: What spectroscopic and crystallographic methods are most effective for structural elucidation?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm the presence of methoxy groups (δ 3.8–4.0 ppm for OCH) and the selenazolidine ring .
- X-ray Crystallography: Resolve stereochemistry (e.g., Z/E isomerism) and confirm the methylidene linkage, as demonstrated for imidazolidine derivatives .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (expected ~371.08 g/mol) .
Advanced: How can computational tools resolve contradictions in reported biological activities or reactivity data?
Methodological Answer:
Contradictions may arise from variations in experimental conditions or isomerism. To address this:
- Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and identify dominant intermediates .
- Use molecular docking simulations to predict binding affinities and compare with experimental IC values.
- Cross-validate findings with PubChem datasets and crystallographic databases (e.g., CCDC) .
Q. Table 2: Computational Parameters for Reactivity Analysis
| Parameter | Tool/Software | Application Example |
|---|---|---|
| Reaction Path Search | GRRM (Global Reaction Route Mapping) | Identify low-energy pathways |
| Solvent Effects | COSMO-RS | Simulate solvation in DMF/ethanol |
| Transition State Analysis | Gaussian 16 | Confirm activation barriers |
Advanced: What mechanistic insights exist for the selenium-centered reactivity of this compound?
Methodological Answer:
Selenium’s electrophilic nature enhances nucleophilic substitution reactions. Key steps include:
- Ring-Opening Reactions: Attack by thiols or amines at the selenium atom, forming selenide intermediates.
- Oxidation Pathways: Selenium(IV) intermediates may form under oxidative conditions, influencing antioxidant properties .
- Isomerization: The methylidene group (Z/E) affects conjugation; monitor via UV-Vis spectroscopy (λ~300–350 nm) .
Advanced: How can experimental design be optimized using chemical software to reduce trial-and-error approaches?
Methodological Answer:
- Virtual Screening: Tools like Schrödinger or AutoDock predict ligand-protein interactions, narrowing compound libraries .
- Process Simulation: Aspen Plus or COMSOL models optimize reaction parameters (temperature, solvent ratio) .
- Data Integration: Use ELNs (Electronic Lab Notebooks) to correlate computational predictions with experimental yields .
Q. Table 3: Software for Reaction Optimization
| Software | Functionality | Reference |
|---|---|---|
| Gaussian 16 | Transition state modeling | |
| ChemAxon | Retrosynthesis planning | |
| PubChem BioAssay | Biological activity validation |
Advanced: What strategies mitigate data discrepancies in crystallographic vs. spectroscopic structural assignments?
Methodological Answer:
- Multi-Technique Validation: Combine XRD with solid-state NMR to resolve ambiguities in crystal packing .
- Dynamic NMR Studies: Detect conformational flexibility in solution (e.g., hindered rotation of methoxy groups) .
- CCDC Cross-Referencing: Compare with deposited structures (e.g., CCDC 73125 for analogous thiazolidines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
